molecular formula C13H13Cl3FN3O3S B11962178 Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate

Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate

Cat. No.: B11962178
M. Wt: 416.7 g/mol
InChI Key: QPWSZHDZGHMWLV-UHFFFAOYSA-N
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Description

Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with a unique structure that includes trichloro, fluoroacetyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include trichloroacetyl chloride, fluoroacetic acid, and methyl anthranilate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.

Properties

Molecular Formula

C13H13Cl3FN3O3S

Molecular Weight

416.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(2-fluoroacetyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C13H13Cl3FN3O3S/c1-23-10(22)7-4-2-3-5-8(7)18-12(24)20-11(13(14,15)16)19-9(21)6-17/h2-5,11H,6H2,1H3,(H,19,21)(H2,18,20,24)

InChI Key

QPWSZHDZGHMWLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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